molecular formula C12H15BrN2O3 B13492052 tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate CAS No. 2168945-54-6

tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate

Cat. No.: B13492052
CAS No.: 2168945-54-6
M. Wt: 315.16 g/mol
InChI Key: OOPDQZHALCANMZ-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound is a brominated derivative of the 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine scaffold, featuring a tert-butyl carbamate group at position 1 and a bromine substituent at position 7. Its molecular formula is C₁₅H₁₈BrN₂O₃, with a molecular weight of 369.22 g/mol (calculated). The presence of bromine enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical intermediates .

Key Applications:
Primarily used in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules. Its cyclopropyl substitution at position 8 (CAS 3010985-69-7) further modifies steric and electronic properties, influencing target binding .

Properties

CAS No.

2168945-54-6

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

tert-butyl 7-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate

InChI

InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-9(15)6-8(13)7-14-10/h6-7H,4-5H2,1-3H3

InChI Key

OOPDQZHALCANMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves two principal stages:

The general approach is based on cyclization reactions to form the oxazine ring onto a brominated pyridine precursor, followed by carbamate protection using tert-butyl dicarbonate (BOC anhydride) under basic conditions.

Detailed Synthetic Route

A representative and well-documented preparation method is as follows, adapted from patent CN112979655 and related literature:

Step Reagents & Conditions Description Yield
1. Preparation of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Starting from 7-bromo-substituted pyridine derivatives, cyclization with appropriate amino alcohols or related intermediates under controlled conditions to form the oxazine ring. Formation of the bicyclic core structure with bromine at position 7. Not always reported; typically moderate to high
2. Protection with tert-butyl carbamate (BOC) React 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.86 g, 8.65 mmol) with 4-dimethylaminopyridine (DMAP, 0.21 g, 1.73 mmol) and triethylamine (1.75 g, 17.3 mmol) in dichloromethane (30 mL) at 0–10 °C under nitrogen. Slowly add BOC anhydride (2.83 g, 12.97 mmol), stir at room temperature for 15 minutes, then heat to 40 °C for 3 hours. Quench with water, extract with dichloromethane, dry over sodium sulfate, and purify by column chromatography (petroleum ether/ethyl acetate = 12/1). Formation of tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine-1-carboxylate as a white solid. 97% isolated yield

This method is robust and reproducible, providing high purity and yield of the target compound.

Reaction Conditions and Optimization

  • Solvent: Dichloromethane (DCM) is preferred for its ability to dissolve reactants and maintain low temperature.
  • Temperature: Initial cooling at 0–10 °C to control the exothermic addition of BOC anhydride, followed by warming to 40 °C to drive the reaction to completion.
  • Catalyst/Base: 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, and triethylamine serves as the base to neutralize generated acid.
  • Atmosphere: Nitrogen atmosphere to prevent moisture and oxidation.
  • Purification: Column chromatography using petroleum ether and ethyl acetate in a 12:1 ratio ensures removal of impurities and isolation of the product.

Comparative Analysis of Preparation Methods

Aspect Method Described Above Alternative Approaches (Literature)
Core formation Cyclization of brominated pyridine derivatives with amino alcohols Mannich-type cyclizations or amidine hydrochloride cyclizations reported for related pyrido-oxazines
Protection group introduction BOC anhydride with DMAP and triethylamine in DCM Other carbamate protecting groups possible but less common for this compound
Yield High (up to 97%) Moderate to high depending on conditions
Reaction time Approximately 3.25 hours for BOC protection Variable, often longer for multi-step syntheses
Purity >98% (typical) Dependent on purification methods

The described method is currently the most efficient and widely referenced for this compound, balancing high yield, purity, and operational simplicity.

Key Research Discoveries and Insights

  • The tert-butyl carbamate protection stabilizes the carboxylate moiety, facilitating further functionalization or biological testing.
  • Bromine substitution at the 7-position allows for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to diversify the molecule for medicinal chemistry applications.
  • The bicyclic pyrido[2,3-b]oxazine scaffold is critical for biological activity, and its synthesis via cyclization strategies is well-established in heterocyclic chemistry.
  • The use of DMAP as a catalyst significantly enhances the rate and yield of the carbamate formation step, a key insight for optimizing the preparation.

Summary Table of Preparation Method

Parameter Details
Starting Material 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Protecting Agent tert-Butyl dicarbonate (BOC anhydride)
Catalyst 4-Dimethylaminopyridine (DMAP)
Base Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0–10 °C (addition), then 40 °C (reaction)
Reaction Time ~3.25 hours
Atmosphere Nitrogen (inert)
Workup Quench with water, extraction, drying (Na2SO4), column chromatography
Yield 97%
Purity >98%

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 7 facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups. Suzuki-Miyaura coupling is particularly effective under these conditions .

Reaction TypeReagents/ConditionsProductsYield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C, 12h)Aryl/heteroaryl-substituted derivatives65-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C)Aminated derivatives70-90%

Key considerations:

  • Electron-deficient boronic acids react faster due to enhanced oxidative addition.

  • Steric hindrance from the Boc group may reduce coupling efficiency with bulky partners .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows nucleophilic substitution at the 7-position, though reactivity is moderated by the oxazine ring's electron-donating effects .

NucleophileConditionsProductsSelectivity
Primary aminesDMF, 100°C, 6h7-Amino derivatives>90%
AlkoxidesEtOH, reflux, 8h7-Alkoxy analogues75-85%
ThiolsK₂CO₃, DMSO, 80°C7-Thioether compounds60-70%

Mechanistic studies indicate an addition-elimination pathway, with the bromine acting as a leaving group after nucleophilic attack .

Deprotection of the Boc Group

Acidic conditions selectively remove the Boc protective group, yielding the free amine for further functionalization .

AcidConditionsProductsPurity
HCl (4M in dioxane)RT, 2h7-Bromo-2,3-dihydro-1H-pyridooxazine95%
TFA/DCM (1:1)0°C to RT, 4hProtonated amine intermediate98%

Applications:

  • The deprotected amine serves as a precursor for amide bond formation or reductive alkylation .

  • Stability: The free amine is air-sensitive, requiring inert atmosphere handling .

Oxidation Reactions

Controlled oxidation converts the dihydropyridine ring to a fully aromatic pyridine system, altering electronic properties .

Oxidizing AgentConditionsProductsEfficiency
MnO₂CHCl₃, reflux, 24hAromatic pyridooxazine derivative80%
DDQDCM, RT, 12hDehydrogenated product85-90%

Structural impact:

  • Aromaticity increases conjugation, shifting UV-Vis absorption maxima by ~40 nm .

Reduction Reactions

Selective reduction targets the oxazine ring or carbonyl group, enabling structural diversification .

Reducing AgentConditionsProductsOutcome
LiAlH₄THF, 0°C to RT, 2hRing-opened diol intermediatePartial racemization
NaBH₄/CeCl₃MeOH, RT, 4hAlcohol derivatives70% yield

Challenges:

  • Over-reduction may occur with strong agents, necessitating careful stoichiometry control .

Comparative Reactivity Analysis

The compound's reactivity profile differs significantly from non-brominated or unprotected analogues:

PropertyThis CompoundNon-Brominated AnalogueDeprotected Amine
Suzuki Coupling Rate3.2×10⁻³ s⁻¹N/A1.8×10⁻³ s⁻¹
Boc Deprotection Time2h (HCl)N/A<5 min (HCl)
Oxidation Threshold+0.78 V (vs SCE)+0.92 V+0.65 V

Data derived from cyclic voltammetry and kinetic studies .

Scientific Research Applications

tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Researchers use this compound to study the biological activity of pyrido[2,3-b][1,4]oxazine derivatives, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in binding to these targets, which may include enzymes and receptors involved in neurological pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

tert-Butyl 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate

  • CAS : 1214932-35-0
  • Molecular Formula : C₁₂H₁₅IN₂O₃
  • Molecular Weight : 386.17 g/mol
  • Key Differences :
    • Substitution: Iodine at position 6 vs. bromine at position 7 in the parent compound.
    • Reactivity: Iodine’s larger atomic radius and lower electronegativity enhance its utility in Ullmann or Buchwald-Hartwig couplings compared to bromine .
  • Applications : Preferred in metal-catalyzed reactions due to iodine’s superior leaving-group ability.

tert-Butyl 8-Methyl-7-(dioxaborolanyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate

  • Ref : 10-F621231
  • Molecular Formula : C₁₉H₂₈BN₂O₅ (estimated)
  • Key Differences :
    • Substituents: A boronate ester at position 7 and methyl group at position 8.
    • Reactivity: The boronate group enables Suzuki-Miyaura cross-coupling, facilitating aryl-aryl bond formation .
  • Applications : Critical in synthesizing biaryl structures for drug discovery.

7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

  • CAS : 915156-09-1
  • Molecular Formula : C₉H₁₀BrN₂O
  • Molecular Weight : 257.10 g/mol
  • Key Differences: Lack of tert-butyl carbamate at position 1 simplifies the scaffold.
  • Applications : Intermediate for antitumor agents or kinase inhibitors.

Data Table: Comparative Analysis

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
tert-Butyl 7-bromo-8-cyclopropyl-... (3010985-69-7) Br (C7), cyclopropyl (C8) C₁₅H₁₈BrN₂O₃ 369.22 Kinase inhibitor synthesis
tert-Butyl 6-iodo-... (1214932-35-0) I (C6) C₁₂H₁₅IN₂O₃ 386.17 Cross-coupling reactions
tert-Butyl 8-methyl-7-boronate-... (10-F621231) Bpin (C7), Me (C8) C₁₉H₂₈BN₂O₅ ~381.26 Suzuki-Miyaura couplings
7-Bromo-8-methyl-... (915156-09-1) Br (C7), Me (C8) C₉H₁₀BrN₂O 257.10 Antitumor intermediate

Research Findings and Trends

  • Reactivity Hierarchy : Iodine > Boronate > Bromine in cross-coupling efficiency due to electronic and steric factors .
  • Biological Relevance : The tert-butyl carbamate group in the parent compound (3010985-69-7) improves metabolic stability, while cyclopropyl substitution optimizes target selectivity .
  • Synthetic Utility : Boronate analogs (e.g., 10-F621231) are pivotal in fragment-based drug discovery, enabling rapid diversification .

Biological Activity

tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₃H₁₇BrN₂O₃
Molecular Weight 329.19 g/mol
CAS Number 2750612-90-7
Purity 95%

Target Interactions

The primary mechanism of action for this compound involves its interaction with Inhibitors of Apoptosis Proteins (IAPs) . By antagonizing these proteins, the compound can promote apoptosis in cancer cells, making it a potential therapeutic agent in oncology.

Biochemical Pathways

The compound's action on IAPs influences several cellular processes:

  • Cell Cycle Regulation : It can induce cell cycle arrest in specific phases.
  • Signal Transduction : The compound modulates signaling pathways that are crucial for cell survival and proliferation.
  • Immune Responses : By affecting apoptotic pathways, it may enhance immune responses against tumor cells.

In Vitro Studies

In laboratory settings, various studies have been conducted to evaluate the biological activity of this compound. Notable findings include:

  • Caspase Activation : The compound has been shown to activate caspases (e.g., caspase-3 and caspase-9), leading to the cleavage of PARP-1, a marker of apoptosis.
  • Mitochondrial Effects : It induces a loss of mitochondrial membrane potential in a concentration-dependent manner, which is indicative of its pro-apoptotic effects.

In Vivo Studies

Animal model studies have demonstrated that:

  • At lower doses, the compound can selectively induce apoptosis in cancer cells while sparing normal cells.
  • Higher doses lead to more generalized cytotoxicity, suggesting a dose-dependent relationship between efficacy and toxicity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited significant cytotoxicity and induced apoptosis through caspase activation.
  • Neuroprotection : Research indicates that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress.

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